N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
Description
N-[4-(1,3-BENZOTHIAZOL-2-YL)-1,3-THIAZOL-2-YL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE is a complex organic compound that incorporates benzothiazole and thiazole moieties, along with a fluorobenzenesulfonyl group
Properties
Molecular Formula |
C18H12FN3O3S3 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide |
InChI |
InChI=1S/C18H12FN3O3S3/c19-11-5-7-12(8-6-11)28(24,25)10-16(23)22-18-21-14(9-26-18)17-20-13-3-1-2-4-15(13)27-17/h1-9H,10H2,(H,21,22,23) |
InChI Key |
VSBJIXOCWNGUFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YL)-1,3-THIAZOL-2-YL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE typically involves the following steps:
Formation of Benzothiazole and Thiazole Moieties: The initial step involves the synthesis of benzothiazole and thiazole rings. This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorobenzenesulfonyl Group:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atoms in the benzothiazole and thiazole rings.
Substitution Reactions: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Solvents: Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used solvents in these reactions.
Major Products:
Oxidation Products: Oxidation can lead to the formation of sulfoxides and sulfones.
Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups attached to the benzothiazole and thiazole rings.
Scientific Research Applications
N-[4-(1,3-BENZOTHIAZOL-2-YL)-1,3-THIAZOL-2-YL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and anticancer agent.
Material Science: It is explored for its use in the development of novel materials with unique optical and electronic properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[4-(1,3-BENZOTHIAZOL-2-YL)-1,3-THIAZOL-2-YL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial enzymes and cancer cell receptors, inhibiting their function and leading to cell death.
Pathways Involved: It interferes with key biochemical pathways, including DNA replication and protein synthesis, thereby exerting its antibacterial and anticancer effects.
Comparison with Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share the benzothiazole and sulfonyl groups but differ in their specific substituents.
2-(4-Arylsubstituted-1H,2,3-triazol-1-yl)-N-{4-[2-(thiazol-2-yl)benzo[d]thiazol-6-yl]phenyl}acetamide Derivatives: These compounds also contain benzothiazole and thiazole moieties but have different functional groups attached.
Uniqueness: N-[4-(1,3-BENZOTHIAZOL-2-YL)-1,3-THIAZOL-2-YL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE is unique due to the presence of both benzothiazole and thiazole rings, along with a fluorobenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
